Computed Lipophilicity (XLogP3) Divergence vs. N‑(3‑bromophenyl)ethanesulfonamide Isomer
The target C‑sulfonamide exhibits a computed XLogP3‑AA value of 1.5, which is 1.5 log units lower than the XLogP3 = 3.0 of the N‑linked isomer N‑(3‑bromophenyl)ethanesulfonamide [1][2]. This corresponds to a predicted ~32‑fold difference in octanol/water partition coefficient, indicating substantially lower lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | N-(3-bromophenyl)ethanesulfonamide: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = −1.5 log units (~32‑fold lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019/2021 release) |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and reduced non‑specific protein binding, which can translate to cleaner in‑vitro assay profiles when the C‑sulfonamide scaffold is preferred over the N‑sulfonamide isomer.
- [1] PubChem CID 62085110. 1-(3-Bromophenyl)ethane-1-sulfonamide. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1250334-76-9 (accessed 2026-05-02). View Source
- [2] PubChem CID 5115966. N-(3-Bromophenyl)ethanesulfonamide. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/544449-90-3 (accessed 2026-05-02). View Source
